molecular formula C12H21NO4 B3099178 (2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one CAS No. 135206-86-9

(2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one

Cat. No.: B3099178
CAS No.: 135206-86-9
M. Wt: 243.3 g/mol
InChI Key: ANFZGSBFEPFDNR-VUWPPUDQSA-N
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Description

(2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one is a chemical compound with a unique structure that combines a morpholine ring and a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one typically involves the reaction of a morpholine derivative with a tetrahydropyran derivative under specific conditions. One common method involves the use of a base catalyst to facilitate the reaction between the two components. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at a controlled temperature to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production often requires optimization of reaction conditions, including temperature, pressure, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide. These reactions are typically carried out in acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents.

    Substitution: Substitution reactions may involve reagents such as halogens or nucleophiles, and are usually conducted under controlled temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives.

Scientific Research Applications

(2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: The compound is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2S)-1-Morpholino-2-((tetrahydro-2H-pyran-2-yl)oxy)propan-1-one is unique due to its specific combination of a morpholine ring and a tetrahydropyran ring. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, which can be advantageous in certain contexts.

Properties

IUPAC Name

(2S)-1-morpholin-4-yl-2-(oxan-2-yloxy)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21NO4/c1-10(17-11-4-2-3-7-16-11)12(14)13-5-8-15-9-6-13/h10-11H,2-9H2,1H3/t10-,11?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFZGSBFEPFDNR-VUWPPUDQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCOCC1)OC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCOCC1)OC2CCCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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